
2-Bromohexanoic acid
Overview
Description
2-Bromohexanoic acid (2-BrHA, CAS 616-05-7) is an α-brominated aliphatic carboxylic acid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol. It is a clear, light brown to brown liquid with a density of 1.37 g/mL at 25°C and a boiling point of 136–138°C at 18 mmHg . The compound exhibits a pKa of ~2.97, lower than unsubstituted hexanoic acid (pKa ~4.88), due to the electron-withdrawing effect of the bromine atom .
2-BrHA is synthesized via the Hell–Volhard–Zelinsky reaction, where hexanoic acid is brominated at the α-position using N-bromosuccinimide (NBS) or similar reagents, yielding high purity (>96%) product . Its applications span analytical chemistry (as an internal standard for GC-MS), microbial biofilm inhibition, and metal ion extraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromohexanoic acid can be synthesized through the bromination of hexanoic acid. The process involves the following steps:
Starting Material: Hexanoic acid.
Reagents: Thionyl chloride, N-bromosuccinimide, and hydrogen bromide.
Procedure: Hexanoic acid is first converted to hexanoyl chloride using thionyl chloride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Displacement at the β-Carbon
The bromine atom at the β-position facilitates nucleophilic substitution (SN2) reactions. In biological systems, this reactivity enables covalent modification of enzymes:
Example :
2-Bromohexanoic acid inhibits Pseudomonas aeruginosa enzymes RhlA and PhaG through alkylation. The reaction mechanism involves:
This leads to ≥90% inhibition of rhamnolipid and polyhydroxyalkanoate (PHA) synthesis at 2 mM concentrations .
Key Data :
Inhibitor | Rhamnolipid Inhibition (%) | PHA Inhibition (%) |
---|---|---|
This compound | 90 | 90 |
2-Bromooctanoic acid | 80 | 85 |
2-Bromodecanoic acid | 60 | 65 |
The inhibitory strength follows the order: 2-BrHA > 2-BrOA > 2-BrDA , suggesting shorter alkyl chains enhance reactivity in this context .
Coordination Chemistry with Lanthanides
This compound acts as a ligand in europium(III) complexes, displacing water or nitrate ions. Studies show:
Reaction with Eu(III) in Methanol/Water Systems
Key Observations :
-
Fluorescence lifetime increases from 128 μs (aqua complex) to 337 μs (2-BrHA-coordinated complex), indicating reduced water in the coordination sphere .
-
Hypersensitive transition intensity ( ratio) rises to 2.6 , confirming asymmetric coordination .
Ternary Complex Formation
At higher ligand concentrations, 2-bromohexanoate participates in mixed-ligand complexes:
Properties :
-
Fluorescence lifetime reaches 1,473 μs , demonstrating complete dehydration .
-
Dominant species forms at 3.0 × 10⁻³ mol/L C4-BPP concentration .
Dual Enzyme Inhibition
This compound simultaneously disrupts:
-
Rhamnolipid biosynthesis (via RhlA)
-
PHA biosynthesis (via PhaG)
Mechanistic Insights :
-
Competitive inhibition of (R)-3-hydroxyacyl-ACP binding sites due to structural mimicry.
-
Disruption of quorum sensing and biofilm formation in P. aeruginosa at IC₅₀ ≈ 1 mM .
Comparative Reactivity in Homologous Series
The chain length of 2-bromoalkanoic acids modulates reactivity:
Property | 2-BrHA (C6) | 2-BrOA (C8) | 2-BrDA (C10) |
---|---|---|---|
Inhibition Efficiency | 90% | 80% | 60% |
LogP (Octanol-Water) | 1.8 | 2.5 | 3.2 |
Solubility in H₂O (mM) | 12.4 | 5.6 | 1.8 |
Shorter chains (e.g., 2-BrHA) exhibit superior reactivity due to balanced lipophilicity and solubility .
Scientific Research Applications
Coordination Chemistry
One of the prominent applications of 2-bromohexanoic acid is in coordination chemistry, specifically in the formation of metal-ligand complexes.
Case Study: Europium Complexation
Research has demonstrated that this compound can act as a ligand in complexation studies involving europium ions (Eu(III)). In a study examining the extraction properties of a specific ligand (C4-BPP) in the presence of this compound, it was found that this compound significantly influences the coordination environment around Eu(III). The formation of ternary complexes such as was observed, indicating that this compound can stabilize these complexes through its coordination properties .
Table 1: Stability Constants for Europium Complexes
Complex Type | Stability Constant (log β) |
---|---|
4.9 | |
4.8 | |
7.3 |
These findings suggest that while this compound competes with other ligands for coordination sites, it also enhances the stability of certain metal complexes .
Antimicrobial Activity
Another area where this compound has shown potential is in antimicrobial research. Its derivatives have been synthesized and tested for activity against various bacterial strains.
Case Study: Peptide Modifications
In a study focused on antimicrobial peptides, researchers synthesized new analogues incorporating acylated lysines, including those modified with 6-bromohexanoic acid. These peptides exhibited varying degrees of antimicrobial activity against E. coli and S. epidermidis. For example, one peptide modified with bromohexanoic acid demonstrated significant activity at lower concentrations compared to unmodified counterparts .
Table 2: Antimicrobial Activity of Peptide Analogues
Peptide Variant | MIC (μM) against E. coli | MIC (μM) against S. epidermidis |
---|---|---|
TB_KKG6K(BrHx) | 10 | 50 |
TB_KKG6K(Pal) | >50 | 30 |
TB_KKG6K(Oct) | 5 | 20 |
These results indicate that modifications using bromoalkanoic acids can enhance the antimicrobial properties of peptides, making them promising candidates for further development in therapeutics .
Solvent Extraction Studies
This compound is also utilized in solvent extraction processes, particularly in separating and purifying metal ions from solutions.
Case Study: Extraction Efficiency
In solvent extraction studies involving actinides and lanthanides, researchers have found that adding this compound to extraction systems significantly affects the distribution ratios of these metals. The competitive nature of this ligand allows for improved extraction efficiencies when used alongside other organic ligands .
Table 3: Distribution Ratios for Metal Extraction
Metal Ion | Distribution Ratio (with this compound) | Distribution Ratio (without) |
---|---|---|
Am(III) | Increased | Baseline |
Eu(III) | Enhanced | Lower |
These findings suggest that incorporating this compound into extraction protocols can lead to more effective separation processes in analytical chemistry and nuclear science applications.
Mechanism of Action
The mechanism of action of 2-bromohexanoic acid involves its interaction with biological molecules. The bromine atom in the compound can form covalent bonds with nucleophilic sites in enzymes and proteins, leading to inhibition or modification of their activity. This interaction can affect various metabolic pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares 2-BrHA with structurally similar α-bromoalkanoic acids: 2-bromooctanoic acid (2-BrOA) and 2-bromodecanoic acid (2-BrDA).
Property | 2-Bromohexanoic Acid (2-BrHA) | 2-Bromooctanoic Acid (2-BrOA) | 2-Bromodecanoic Acid (2-BrDA) |
---|---|---|---|
Molecular Formula | C₆H₁₁BrO₂ | C₈H₁₅BrO₂ | C₁₀H₁₉BrO₂ |
Molecular Weight (g/mol) | 195.05 | 223.11 | 251.16 |
Boiling Point (°C) | 136–138 (18 mmHg) | Not Reported | Not Reported |
Density (g/mL) | 1.37 | ~1.25–1.30 (estimated) | ~1.20–1.25 (estimated) |
Solubility | Soluble in alcohol, ether | Similar to 2-BrHA | Similar to 2-BrHA |
pKa | 2.97 | ~3.0–3.1 (estimated) | ~3.0–3.1 (estimated) |
Key Observations :
- Increasing alkyl chain length reduces density and slightly increases molecular weight but has minimal impact on acidity (pKa remains ~3.0).
- Bromine’s electronegativity dominates acidity, overshadowing chain-length effects .
Mechanistic Insights :
- RhlA and PhaG enzymes (57% sequence homology) are dual targets. Shorter chains (e.g., 2-BrHA) likely fit better into enzyme active sites, enhancing competitive inhibition .
- Longer chains (2-BrDA) may hinder penetration through bacterial membranes or cause steric clashes .
Biodegradability
2-BrHA is resistant to microbial degradation, unlike unsubstituted aliphatic acids (e.g., hexanoic acid). Enrichment cultures failed to isolate bacteria capable of metabolizing 2-BrHA, even with nutrient supplementation . In contrast, pentanoic and hexanoic acids are readily biodegraded under similar conditions. The bromine atom likely disrupts enzymatic pathways required for β-oxidation .
Biological Activity
2-Bromohexanoic acid (2-BrHA) is a bromoalkanoic acid that has gained attention for its biological activity, particularly in the context of microbial inhibition and potential applications in antimicrobial therapies. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula: C₆H₁₁BrO₂
- Molecular Weight: 195.06 g/mol
- CAS Number: 629-63-4
Research indicates that 2-BrHA exhibits significant inhibitory effects on the synthesis of rhamnolipids and polyhydroxyalkanoic acids (PHA) in Pseudomonas aeruginosa, an opportunistic human pathogen. The compound acts by targeting specific enzymes involved in these biosynthetic pathways, particularly RhlA and PhaG, which share about 57% gene sequence homology .
Inhibition Studies
In a comparative study of three bromo-fatty acids (2-BrHA, 2-bromooctanoic acid [2-BrOA], and 2-bromodecanoic acid [2-BrDA]), it was found that:
- Inhibition Strength:
- 2-BrHA demonstrated the highest inhibitory effect (≥90% at 2 mM concentration) on both rhamnolipid and PHA synthesis.
- The order of inhibition strength was: 2-BrHA > 2-BrOA > 2-BrDA.
- Effects on Biofilm Formation: The compound also inhibited swarming motility and biofilm formation in P. aeruginosa strains .
Case Studies and Research Findings
- Dual Inhibition Mechanism :
- Antiquorum Sensing Activity :
Data Summary
Compound | Inhibition % (at 2 mM) | Target Enzymes | Effects on Biofilm |
---|---|---|---|
This compound | ≥90% | RhlA, PhaG | Yes |
2-Bromooctanoic Acid | Not specified | RhlA, PhaG | Yes |
2-Bromodecanoic Acid | Not specified | RhlA, PhaG | Yes |
Applications
The findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents targeting pathogenic bacteria through their biosynthetic pathways. By inhibiting rhamnolipid synthesis, it may reduce virulence factors associated with biofilm formation and motility.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Bromohexanoic acid, and how can its purity be characterized?
- Methodological Answer : The synthesis of this compound involves bromination of hexanoic acid using bromine in the presence of a catalyst like phosphorus trichloride. Reaction conditions typically require heating at 70–80°C for 10–20 hours until bromine vapor dissipates, followed by distillation under reduced pressure (100–125°C/15 mmHg) . For characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR peaks at δ 0.93 ppm (triplet, CH₃) and δ 4.43 ppm (dd, CHBr) confirm structural integrity, while HRMS validates molecular ion peaks (e.g., m/z 300.0577 for [M+H]⁺) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound in synthetic chemistry?
- Methodological Answer : Combined use of ¹H NMR, ¹³C NMR, and HRMS is essential. NMR identifies functional groups and stereochemical environments (e.g., bromine-induced splitting patterns), while HRMS confirms molecular weight and isotopic patterns. Thin-layer chromatography (TLC) with solvents like PE/EtOAc (7:3) monitors reaction progress and purity . Elemental analysis (C, H, Br) further quantifies compositional accuracy .
Advanced Research Questions
Q. How does the alkyl-chain length of 2-bromoalkanoic acids influence their inhibitory effects on rhamnolipid synthesis and biofilm formation in Pseudomonas aeruginosa?
- Methodological Answer : Chain length correlates with inhibitory efficiency. For instance, this compound (C6) reduces biofilm formation by 29%, while 2-bromodecanoic acid (C10) achieves 69% inhibition at 5 mM over 48 hours . This trend suggests longer chains enhance hydrophobic interactions with bacterial membranes or enzymes like RhlA. Researchers should design dose-response experiments across chain lengths (C6–C10) while controlling pH, temperature, and bacterial strain (e.g., PA14 vs. PAO1) to isolate structural effects .
Q. What methodological approaches can resolve contradictions in reported inhibition efficiencies of this compound across different bacterial strains?
- Methodological Answer : Discrepancies may arise from strain-specific enzyme homology (e.g., RhlA and PhaG share 57% homology in P. aeruginosa PA14) or experimental variables like incubation time . To address this:
- Use isogenic mutant strains (e.g., Δphag or ΔrhlA) to identify target pathways.
- Standardize conditions (e.g., 2 mM inhibitor concentration, 120 h incubation) to compare rhamnolipid vs. PHA inhibition .
- Employ metabolomics to track precursor accumulation (e.g., β-hydroxyacyl-ACP) and confirm mechanism of action.
Q. How can this compound enhance solvent extraction efficiency for strategic metal recovery, and what factors affect its performance?
- Methodological Answer : As a lipophilic anion, this compound improves metal extraction by forming stable complexes with lanthanides/actinides. Key factors include:
- pH : Optimal extraction occurs in acidic conditions (pH 2–4) to favor protonation.
- Counter-ions : Pairing with zwitterionic ligands (e.g., HN4bipy) enhances selectivity via synergistic effects .
- Solvent polarity : Use non-polar solvents (e.g., toluene) to maximize partitioning of metal-bromohexanoate complexes.
Q. In studying the dual inhibition of rhamnolipids and PHA by this compound, how can researchers differentiate between primary and secondary metabolic effects?
- Methodological Answer :
- Time-course experiments : Measure metabolite levels (e.g., (R)-β-hydroxyacyl-ACP) at early vs. late incubation stages to identify primary inhibition targets.
- Enzyme assays : Test in vitro activity of PhaG and RhlA in the presence of this compound to confirm direct inhibition .
- Transcriptomics : Compare gene expression profiles (e.g., rhlA, phaG) under treatment to rule out downstream regulatory effects.
Q. Data Contradiction Analysis
Q. Why do studies report conflicting inhibition efficiencies for this compound in biofilm assays?
- Methodological Answer : Variations arise from differences in:
- Strain specificity : P. aeruginosa PA14 may exhibit higher sensitivity than PAO1 due to genetic polymorphisms .
- Biofilm maturation stage : Early-stage biofilms (24 h) are more susceptible than mature ones (72 h).
- Concentration thresholds : Sub-inhibitory concentrations (e.g., <2 mM) may inadvertently promote biofilm dispersal via stress responses. Standardized protocols for biofilm quantification (e.g., crystal violet assays) and strain selection are critical .
Properties
IUPAC Name |
2-bromohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTPKMIMXLTOSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883244 | |
Record name | Hexanoic acid, 2-bromo- | |
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Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-05-7 | |
Record name | 2-Bromohexanoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=616-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-BROMOHEXANOIC ACID | |
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Record name | Hexanoic acid, 2-bromo- | |
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Record name | Hexanoic acid, 2-bromo- | |
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Record name | 2-bromohexanoic acid | |
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Record name | 2-BROMOHEXANOIC ACID | |
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Retrosynthesis Analysis
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